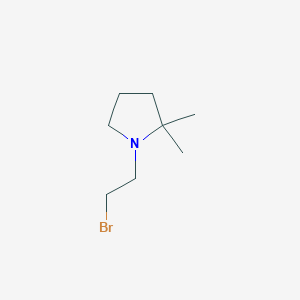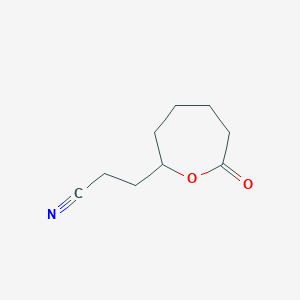
2-Oxepanepropanenitrile, 7-oxo-
Descripción general
Descripción
2-Oxepanepropanenitrile, 7-oxo-: is an organic compound with the molecular formula C₉H₁₃NO₂ It is characterized by the presence of an oxepane ring, a nitrile group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanepropanenitrile, 7-oxo- typically involves the Baeyer-Villiger oxidation of a precursor ketone. The reaction conditions often include the use of a peracid, such as m-chloroperbenzoic acid, under controlled temperature conditions to avoid explosive hazards . The reaction proceeds as follows:
Starting Material: A suitable ketone precursor.
Oxidizing Agent: m-Chloroperbenzoic acid.
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Controlled to avoid overheating and potential hazards.
Industrial Production Methods
Industrial production of 2-Oxepanepropanenitrile, 7-oxo- may involve similar synthetic routes but on a larger scale. The use of biocatalytic processes is also being explored to improve safety and efficiency. For example, the use of cyclopentadecanone monooxygenase as a biocatalyst in a defined medium has been reported .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxepanepropanenitrile, 7-oxo- can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted nitriles or amides.
Aplicaciones Científicas De Investigación
2-Oxepanepropanenitrile, 7-oxo- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty polymers such as Nylon-9.
Mecanismo De Acción
The mechanism of action of 2-Oxepanepropanenitrile, 7-oxo- involves its interaction with various molecular targets. The oxepane ring and nitrile group can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxepanepropanenitrile
- 7-Oxoheptanenitrile
Comparison
2-Oxepanepropanenitrile, 7-oxo- is unique due to the presence of both an oxepane ring and a nitrile group
Propiedades
Número CAS |
32805-32-6 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
3-(7-oxooxepan-2-yl)propanenitrile |
InChI |
InChI=1S/C9H13NO2/c10-7-3-5-8-4-1-2-6-9(11)12-8/h8H,1-6H2 |
Clave InChI |
AEYILOSZMNUFMO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)OC(C1)CCC#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
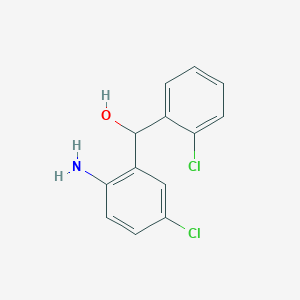
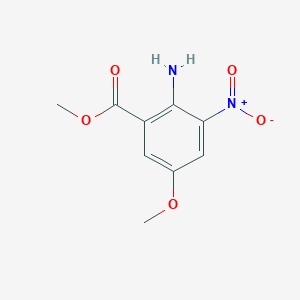
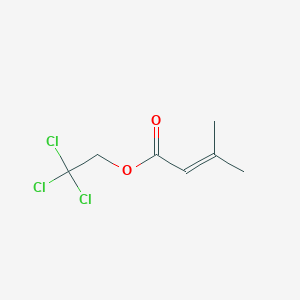
![(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate](/img/structure/B8583761.png)
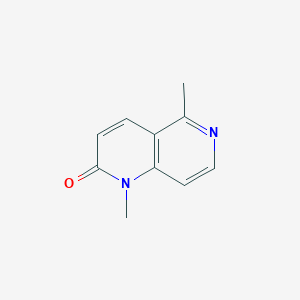
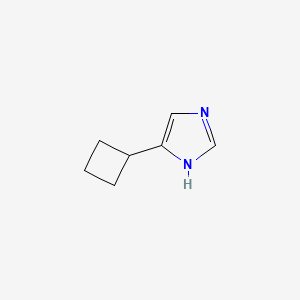
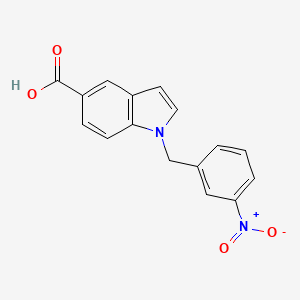
![3-[3-(Benzyloxy)propyl]-4,5-dimethoxybenzoic acid](/img/structure/B8583782.png)
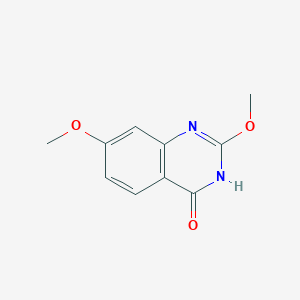
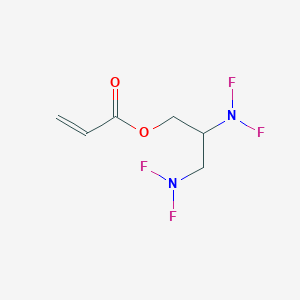
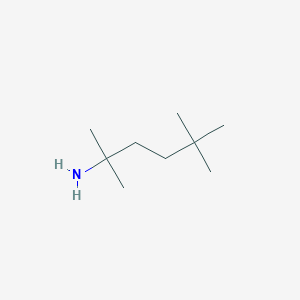
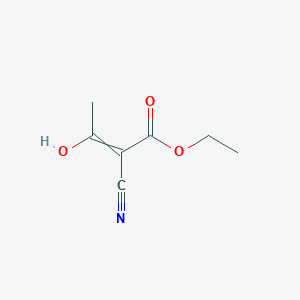
![5-Amino-2-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B8583828.png)
